molecular formula C23H27N5O2S B11986348 (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone

(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone

Cat. No.: B11986348
M. Wt: 437.6 g/mol
InChI Key: GIMBHBUJZDYZDL-VULFUBBASA-N
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Description

(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone is a complex organic compound that features a combination of aromatic, heterocyclic, and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone typically involves a multi-step process:

    Formation of (1E)-1-(3-nitrophenyl)ethanone: This can be achieved through the nitration of acetophenone followed by a condensation reaction with an appropriate aldehyde.

  • Synthesis of 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : This involves the cyclization of a suitable precursor, such as a thiophene derivative, with a guanidine compound under acidic or basic conditions.
  • Hydrazone Formation : The final step involves the reaction of (1E)-1-(3-nitrophenyl)ethanone with the synthesized 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine in the presence of hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation : The nitro group in the compound can undergo reduction to form an amino group.
  • Reduction : The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
  • Substitution : The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution : Reagents like halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.

Major Products

  • Reduction of the nitro group : Formation of (1E)-1-(3-aminophenyl)ethanone.
  • Reduction of the hydrazone : Formation of the corresponding hydrazine derivative.
  • Substitution reactions : Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Organic Synthesis : The compound can be used as an intermediate in the synthesis of more complex molecules.
  • Catalysis : It may serve as a ligand in catalytic reactions.

Biology

  • Biological Probes : The compound can be used in the development of probes for studying biological systems.

Medicine

  • Pharmaceuticals : Potential applications in drug development due to its unique structural features.

Industry

  • Materials Science : The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and biological research.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(3-nitrophenyl)ethanone (6-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone : Similar structure with a tert-butyl group instead of a tert-pentyl group.
  • (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)semicarbazone : Similar structure with a semicarbazone moiety instead of a hydrazone.

Uniqueness

The unique combination of functional groups in (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone provides it with distinct chemical reactivity and potential applications that are not shared by its analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H27N5O2S/c1-5-23(3,4)16-9-10-19-18(12-16)20-21(24-13-25-22(20)31-19)27-26-14(2)15-7-6-8-17(11-15)28(29)30/h6-8,11,13,16H,5,9-10,12H2,1-4H3,(H,24,25,27)/b26-14+

InChI Key

GIMBHBUJZDYZDL-VULFUBBASA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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